![molecular formula C11H15FN2O B3154557 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide CAS No. 779288-68-5](/img/structure/B3154557.png)
2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide
Overview
Description
2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide, also known as AEB, is a chemical compound that has been gaining attention in the field of scientific research due to its potential therapeutic applications. AEB belongs to the class of benzamide derivatives and is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body.
Mechanism of Action
The mechanism of action of 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide is primarily through the inhibition of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide increases the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide are primarily related to its modulation of the endocannabinoid system. 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide has been shown to reduce pain, anxiety, and inflammation in various animal models of disease. In addition, 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide has been shown to induce apoptosis and reduce angiogenesis in cancer cells, leading to the inhibition of tumor growth. 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide has also been shown to modulate the immune response by reducing inflammation and promoting tissue repair.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide in lab experiments is its potent inhibition of FAAH, which allows for the modulation of the endocannabinoid system. However, one limitation of using 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide is its potential toxicity and adverse effects, which may limit its use in vivo.
Future Directions
There are numerous future directions for the study of 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide, including its potential therapeutic applications in various fields, its safety and toxicity profile, and its mechanism of action. Further studies are needed to determine the optimal dosage and administration of 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide for specific diseases and conditions. In addition, the development of novel 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide derivatives may lead to improved efficacy and reduced toxicity. Overall, 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide shows great potential as a therapeutic agent and warrants further investigation.
Scientific Research Applications
2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide has been shown to increase endocannabinoid levels in the brain, leading to the reduction of pain, anxiety, and inflammation. In oncology, 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In immunology, 2-Amino-N-ethyl-N-(4-fluoro-benzyl)-acetamide has been shown to modulate the immune response by reducing inflammation and promoting tissue repair.
properties
IUPAC Name |
2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-2-14(11(15)7-13)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYKBPJZIJECCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)F)C(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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